molecular formula C22H34O4 B12700542 6H-Dibenzo(b,d)pyran-1,9-diol, 6a,7,8,9,10,10a-hexahydro-6,6-dimethyl-3-(4-ethoxy-1-methylbutyl)- CAS No. 94339-41-0

6H-Dibenzo(b,d)pyran-1,9-diol, 6a,7,8,9,10,10a-hexahydro-6,6-dimethyl-3-(4-ethoxy-1-methylbutyl)-

Cat. No.: B12700542
CAS No.: 94339-41-0
M. Wt: 362.5 g/mol
InChI Key: NHEJMAMIIXOJDW-UHFFFAOYSA-N
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Description

BRN 5102166, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the catalytic hydrogenation of pinene oxide in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at room temperature and atmospheric pressure, yielding (1R,2R,3S,5R)-(-)-2,3-pinanediol as the major product.

Industrial Production Methods

Industrial production of (1R,2R,3S,5R)-(-)-2,3-pinanediol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of pinene oxide to (1R,2R,3S,5R)-(-)-2,3-pinanediol while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can yield alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium alkoxides (RO-Na+) or acyl chlorides (RCOCl) are employed under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or hydrocarbons.

    Substitution: Forms ethers or esters.

Scientific Research Applications

(1R,2R,3S,5R)-(-)-2,3-pinanediol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
  • (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol

Uniqueness

(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its four chiral centers make it a valuable compound in asymmetric synthesis and chiral resolution processes. Additionally, its ability to selectively interact with biological targets makes it a promising candidate for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

94339-41-0

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

3-(5-ethoxypentan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol

InChI

InChI=1S/C22H34O4/c1-5-25-10-6-7-14(2)15-11-19(24)21-17-13-16(23)8-9-18(17)22(3,4)26-20(21)12-15/h11-12,14,16-18,23-24H,5-10,13H2,1-4H3

InChI Key

NHEJMAMIIXOJDW-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O

Origin of Product

United States

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